N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-1,3-dihydroisoindole-2-carboxamide
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Overview
Description
N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-1,3-dihydroisoindole-2-carboxamide is a complex organic compound that features a piperidine ring, a cyclohexyl group, and an isoindole carboxamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-1,3-dihydroisoindole-2-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Cyclohexyl Group Introduction: The cyclohexyl group is often introduced through alkylation reactions. For instance, cyclohexyl bromide can be reacted with a suitable nucleophile to form the desired cyclohexyl derivative.
Isoindole Carboxamide Formation: The isoindole moiety can be synthesized via cyclization reactions involving phthalic anhydride and amines. The carboxamide group is typically introduced through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen and the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-1,3-dihydroisoindole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific neurotransmitter receptors.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a modulator of biological processes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-1,3-dihydroisoindole-2-carboxamide involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. This modulation can result in various physiological effects, making it a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
N-(4-piperidinyl)cyclohexylamine: Similar in structure but lacks the isoindole carboxamide moiety.
4-methylpiperidine: Contains the piperidine ring but lacks the cyclohexyl and isoindole groups.
Cyclohexylamine: Features the cyclohexyl group but lacks the piperidine and isoindole components.
Uniqueness
N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-1,3-dihydroisoindole-2-carboxamide is unique due to its combination of a piperidine ring, a cyclohexyl group, and an isoindole carboxamide moiety. This unique structure contributes to its distinct chemical properties and potential therapeutic applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-1,3-dihydroisoindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O/c1-16-10-12-23(13-11-16)20-8-6-19(7-9-20)22-21(25)24-14-17-4-2-3-5-18(17)15-24/h2-5,16,19-20H,6-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNSVDNXFPVHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCC(CC2)NC(=O)N3CC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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